molecular formula C22H38O2 B099286 5-Methyl-3-n-pentadecylcatechol CAS No. 16273-08-8

5-Methyl-3-n-pentadecylcatechol

Cat. No. B099286
CAS RN: 16273-08-8
M. Wt: 334.5 g/mol
InChI Key: IFMPSDKTPLEMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-pentadecylcatechol (PDC), a natural urushiol, has been evaluated in previous studies . PDC was orally administered to rats in a study, and it was found that PDC was predominantly excreted and not absorbed . The synthetic analog of a poison ivy urushiol component, 5-methyl-3-n-pentadecylcatechol (5-Me-PDC), has been shown to lead to immune tolerance to PDC in mice .


Molecular Structure Analysis

The basic structure of urushiols, which includes 5-Methyl-3-n-pentadecylcatechol, comprises 15 or 17 saturated or unsaturated carbon chains connected to the C-3 of catechol .


Chemical Reactions Analysis

The induction of tolerance by 5-Me-PDC may be mediated by a protein conjugate formed via selective reaction of thiol nucleophiles present on the carrier macromolecule with the corresponding o-quinone derived from the parent catechol . The compounds 3-[(10Z)-pentadec-10’-en-1-yl]-catechol and 3-n-pentadecylcatechol showed inhibition against 5-hLOX .

Scientific Research Applications

1. Immune Tolerance Induction in Contact Allergy 5-Methyl-3-n-pentadecylcatechol (5-Me-PDC), a synthetic analog of poison ivy urushiol component, has been found to induce immune tolerance in guinea pigs, a widely used model for studying contact allergy. This compound, when applied epicutaneously, leads to tolerance to the parent compound 3-n-pentadecylcatechol (PDC). The formation of a protein conjugate via the reaction of thiol nucleophiles with the o-quinone derived from 5-Me-PDC is believed to mediate this effect, suggesting potential therapeutic applications in treating contact dermatitis caused by poison ivy (Stampf, Benezra, Byers, & Castagnoli, 1986).

2. Contact Sensitivity and Immunological Unresponsiveness Research indicates that pentadecylcatechol, a component of poison ivy extract, is a potent contact sensitizer in guinea pigs. Its various forms of administration, such as subcutaneous injection with mycobacteria or percutaneous application, can influence the development of contact sensitivity or immunologic unresponsiveness. This highlights the compound's potential role in immune system modulation and its relevance in allergic reactions (Bowser & Baer, 1963).

3. Suppression of Contact Sensitivity in Mice Studies show that cutaneous application of 5-Me-PDC in mice leads to suppression of contact sensitivity, providing a unique insight into the compound's immunomodulatory properties. This suggests its potential use in developing treatments for contact hypersensitivity disorders, including those caused by poison oak and ivy (Dunn, Liberato, Castagnoli, & Byers, 1982).

4. Influence on Sensitization and Induction of Tolerance 5-Me-PDC's role in sensitization versus suppression was further investigated, with findings indicating that blocking the C5-position on the catechol ring favors the induction of suppression. This adds to the understanding of the compound's immunological effects and its potential applications in managing allergic contact dermatitis (Dunn, Liberato, Castagnoli, & Byers, 1986).

Future Directions

Future research could focus on further understanding the biological effects of 5-Methyl-3-n-pentadecylcatechol, its absorption and metabolism in the body, and its potential therapeutic uses .

properties

IUPAC Name

5-methyl-3-pentadecylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19(2)18-21(23)22(20)24/h17-18,23-24H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMPSDKTPLEMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167445
Record name 5-Methyl-3-n-pentadecylcatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-n-pentadecylcatechol

CAS RN

16273-08-8
Record name 5-Methyl-3-n-pentadecylcatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016273088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-n-pentadecylcatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-n-pentadecylcatechol
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-n-pentadecylcatechol
Reactant of Route 3
Reactant of Route 3
5-Methyl-3-n-pentadecylcatechol
Reactant of Route 4
Reactant of Route 4
5-Methyl-3-n-pentadecylcatechol
Reactant of Route 5
Reactant of Route 5
5-Methyl-3-n-pentadecylcatechol
Reactant of Route 6
Reactant of Route 6
5-Methyl-3-n-pentadecylcatechol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.